2-(3-Methoxy-2,2-dimethylcyclobutyl)acetic acid
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Overview
Description
“2-(3-Methoxy-2,2-dimethylcyclobutyl)acetic acid” is a chemical compound with the CAS Number: 2248406-62-2 . It has a molecular weight of 172.22 . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16O3/c1-9(2)6(5-8(10)11)4-7(9)12-3/h6-7H,4-5H2,1-3H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is an oil . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthetic Methods and Chemical Reactions
- The study of arylalkanol radical cations provides insights into the mechanisms of side-chain fragmentation, which is relevant for understanding the reactivity of compounds like 2-(3-Methoxy-2,2-dimethylcyclobutyl)acetic acid in oxidative conditions (Baciocchi et al., 1996).
- Research on the synthesis of novel indole-benzimidazole derivatives demonstrates the versatility of indole carboxylic acids in creating complex heterocyclic structures, highlighting the potential for synthesizing related compounds (Wang et al., 2016).
- The study of 5-Methoxyindole-3-acetic acid's crystal structure by X-ray diffraction reveals the importance of molecular geometry in determining the properties and reactivity of methoxy-substituted acetic acids (Sakaki et al., 1975).
Structural and Molecular Studies
- Analysis of (3-Methoxyphenyl)acetic acid's crystalline structure illustrates the influence of methoxy and acetic acid groups on molecular conformation and intermolecular interactions, relevant for understanding the behavior of similar compounds (Choudhury & Row, 2002).
- Investigations into the rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones to form methoxytropolones and furans explore the reactivity of methoxy-substituted compounds under acidic conditions, which could inform the chemical transformations of this compound (Williams et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(3-methoxy-2,2-dimethylcyclobutyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)6(5-8(10)11)4-7(9)12-3/h6-7H,4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXJVFKLFUWCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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